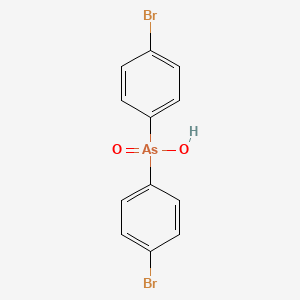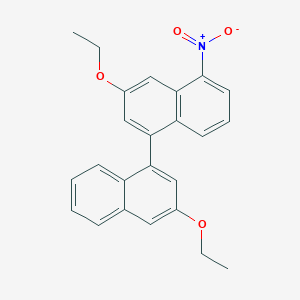![molecular formula C15H23N B14315069 (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile CAS No. 106202-10-2](/img/structure/B14315069.png)
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrile group attached to a bicyclo[4.2.1]nonane framework, which is further substituted with four methyl groups at positions 5, 5, 8, and 8. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[4.2.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Wissenschaftliche Forschungsanwendungen
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations and interactions, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
106202-10-2 |
|---|---|
Molekularformel |
C15H23N |
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
2-(5,5,8,8-tetramethyl-9-bicyclo[4.2.1]non-1-enyl)acetonitrile |
InChI |
InChI=1S/C15H23N/c1-14(2)8-5-6-12-11(7-9-16)13(14)10-15(12,3)4/h6,11,13H,5,7-8,10H2,1-4H3 |
InChI-Schlüssel |
RTZMMXCLNKLBEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC=C2C(C1CC2(C)C)CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


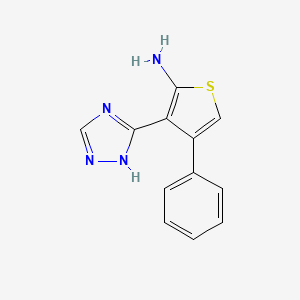
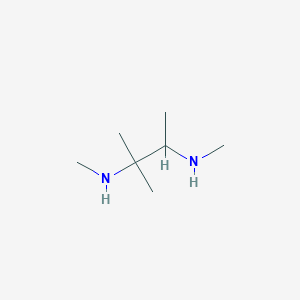
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
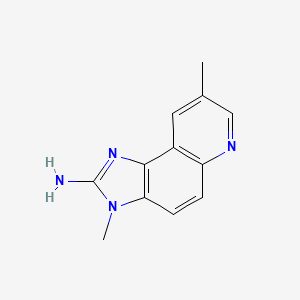
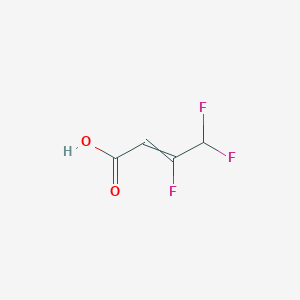
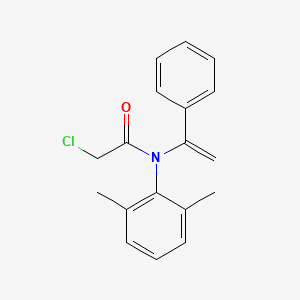

![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
